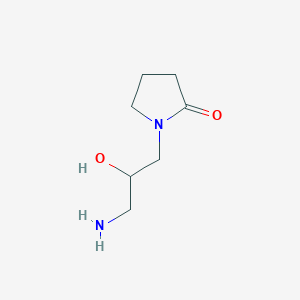
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one
Overview
Description
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O2 . It is also known as 1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride and this compound hydrochloride . This compound belongs to the class of organic compounds known as valine and derivatives .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in medicinal and organic chemistry . The pyrrolidin-2-one moiety is a significant fragment in drugs and natural compounds, leading to the development of novel methods for their synthesis . The synthesis of pyrrolones and pyrrolidinones offers a great scope in the field of medicinal chemistry .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H14N2O2.2ClH/c8-6(5-10)4-9-3-1-2-7(9)11;;/h6,10H,1-5,8H2;2*1H . The molecular weight of this compound is 158.2 .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.199±0.06 g/cm3 and a predicted boiling point of 391.9±27.0 °C .Scientific Research Applications
Synthesis and Biological Activity
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one and its derivatives represent a class of non-aromatic heterocyclic compounds with significant potential in medicinal chemistry. Their structure is integral to many natural products and biologically active molecules. The ability to introduce various substituents into the pyrrolidin-2-one nucleus is crucial for developing new medicinal molecules with enhanced biological activity. Research has focused on synthesizing new compounds by introducing substituents at specific positions of 3-hydroxy-3-pyrrolin-2-one, aiming to explore their synthesis conditions, chemical properties, and biological activities. The structural analysis of these synthesized compounds has been conducted using 1H NMR spectroscopy and IR spectrometry, confirming the formation of desired derivatives (Rubtsova et al., 2020).
Role in Organic Synthesis
Pyrrolidin-2-ones and their derivatives, including this compound, play a significant role in organic synthesis, particularly in the synthesis of complex molecules. These compounds are used as intermediates, wetting agents, and solvents with relatively low toxicity. Their utility extends to the synthesis of various functional derivatives, including hydroxypyrroles, ketones, acids, esters, and reduced forms like pyrrolines and pyrrolidines. Their extensive application in organic synthesis highlights their versatility and importance in constructing biologically relevant and structurally complex molecules (Anderson & Liu, 2000).
Application in Peptidomimetics and Drug Design
The structural features of this compound make it an attractive building block in the design of peptidomimetics and drug molecules. The ability to introduce amino and hydroxyl functional groups at specific positions allows for the creation of conformationally restricted analogues of biologically active compounds. These analogues can serve as moderate inhibitors of enzymes like beta-galactosidase, showcasing their potential in therapeutic applications and drug design. The stereoselective synthesis techniques developed for these compounds provide valuable tools for medicinal chemists in the development of new drugs with targeted biological activities (Curtis et al., 2007).
Future Directions
Pyrrolones and pyrrolidinones, including 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
properties
IUPAC Name |
1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-4-6(10)5-9-3-1-2-7(9)11/h6,10H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNONWEZCBLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261748 | |
| Record name | 1-(3-Amino-2-hydroxypropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20958-23-0 | |
| Record name | 1-(3-Amino-2-hydroxypropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20958-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Amino-2-hydroxypropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B3339988.png)
![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)



![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)
![N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B3340040.png)
![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)


